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Compound of Interest

Compound Name: 08:0 PE

Cat. No.: B3025620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure and functional relevance of 1,2-

dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE). We delve into its biophysical

properties, its crucial role in cellular processes like autophagy, and its applications in

experimental research, providing detailed methodologies for key experiments.

Core Structure of 08:0 PE
1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a glycerophospholipid, a major

class of lipids that form the backbone of biological membranes. Its structure is characterized by

a central glycerol molecule esterified at the sn-1 and sn-2 positions with two octanoyl (8-

carbon) fatty acid chains, and at the sn-3 position with a phosphate group linked to an

ethanolamine headgroup. This amphipathic nature, with a hydrophilic headgroup and

hydrophobic tails, dictates its self-assembly into lipid bilayers in aqueous environments.
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Property Value Source

Synonyms

1,2-dioctanoyl-sn-glycero-3-

phosphoethanolamine,

Dioctanoyl

phosphatidylethanolamine

Molecular Formula C21H42NO8P

Molecular Weight 467.53 g/mol

CAS Number 96760-44-0

Biophysical Properties
The biophysical properties of 08:0 PE are crucial for its behavior in solution and its role in

model membrane systems. While specific experimental values for 08:0 PE are not readily

available in the literature, we can estimate some key parameters based on lipids with similar

structures.
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Property Estimated Value Notes

Critical Micelle Concentration

(CMC)
~0.25 mM

This is an estimate based on

the CMC of 1,2-dioctanoyl-sn-

glycero-3-PC (0.25 mM), which

shares the same acyl chains

but has a different headgroup.

The smaller ethanolamine

headgroup of 08:0 PE may

slightly alter this value.

Phase Transition Temperature

(Tm)
Below 0°C

Phosphatidylethanolamines

with short, saturated acyl

chains, such as 1,2-dilauroyl-

sn-glycero-3-

phosphoethanolamine (12:0

PE), have a Tm of 29°C. As

the acyl chain length

decreases, the Tm is expected

to decrease significantly.

Therefore, the Tm for 08:0 PE

is predicted to be well below

0°C.

Role in Cellular Signaling: Autophagy
Phosphatidylethanolamine (PE) is a key player in the cellular process of autophagy, a

mechanism for the degradation and recycling of cellular components. Specifically, PE is the

lipid substrate for the conjugation of Atg8-family proteins (including LC3 in mammals) to the

phagophore membrane, a critical step in autophagosome formation. This process is known as

LC3 lipidation.

The diagram below illustrates the core signaling pathway of LC3 lipidation during autophagy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytosol
Phagophore Membrane

pro-LC3 LC3-I
Cleavage

Atg7 (E1-like)

Activation
(ATP-dependent)

Atg4
Atg3 (E2-like)

Conjugation

Atg12-Atg5-Atg16L1
(E3-like complex)Transfer

LC3-II (Lipidated)
Conjugation to PE

08:0 PE
(Phosphatidylethanolamine)

Click to download full resolution via product page

LC3 Lipidation Pathway in Autophagy

Experimental Protocols
Preparation of 08:0 PE Vesicles (Liposomes) by Thin-
Film Hydration and Extrusion
This protocol describes the preparation of unilamellar vesicles composed of 08:0 PE, which

can be used in various biophysical and biochemical assays.

Materials:

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in chloroform

Chloroform

Desired aqueous buffer (e.g., PBS, Tris-HCl)

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Heating block or water bath

Procedure:
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Lipid Film Formation:

In a round-bottom flask, add the desired amount of 08:0 PE solution in chloroform.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the

flask.

To ensure complete removal of the solvent, place the flask under high vacuum for at least

2 hours.

Hydration:

Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer

should be calculated to achieve the desired final lipid concentration.

Vortex the flask vigorously to disperse the lipid film, resulting in the formation of

multilamellar vesicles (MLVs).

Extrusion:

Assemble the extruder with two stacked polycarbonate membranes of the desired pore

size (e.g., 100 nm).

Load the MLV suspension into one of the syringes of the extruder.

Pass the lipid suspension through the membranes by alternately pushing the plungers of

the two syringes. A minimum of 11 passes is recommended to obtain a homogenous

population of unilamellar vesicles (LUVs).

The resulting vesicle solution can be stored at 4°C.

In Vitro LC3 Lipidation Assay
This assay reconstitutes the core machinery of LC3 lipidation to study the process in a

controlled environment. 08:0 PE-containing liposomes serve as the membrane source.

Materials:
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08:0 PE-containing liposomes (prepared as described above)

Recombinant human Atg7, Atg3, and LC3 proteins

ATP

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

SDS-PAGE gels and Coomassie blue stain

Procedure:

Reaction Setup:

In a microcentrifuge tube, combine the reaction buffer, ATP, Atg7, Atg3, and LC3.

Initiate the reaction by adding the 08:0 PE-containing liposomes.

Incubation:

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

Analysis:

Stop the reaction by adding SDS-PAGE sample buffer.

Analyze the reaction products by SDS-PAGE. The lipidated form of LC3 (LC3-II) will

migrate faster than the non-lipidated form (LC3-I).

Visualize the protein bands by Coomassie blue staining. The intensity of the LC3-II band

provides a measure of the lipidation efficiency.

Use of 08:0 PE as an Internal Standard in Mass
Spectrometry-Based Lipidomics
In lipidomics, internal standards are essential for accurate quantification. Due to its defined

structure and mass, 08:0 PE can be used as an internal standard for the quantification of other

phosphatidylethanolamine species.
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Workflow: The diagram below outlines the general workflow for using 08:0 PE as an internal

standard in a lipidomics experiment.

Biological Sample
(e.g., plasma, tissue)

Spike with known amount
of 08:0 PE Internal Standard

Lipid Extraction
(e.g., Folch or Bligh-Dyer method)

Mass Spectrometry Analysis
(e.g., LC-MS/MS)

Quantification of Endogenous PEs
(Ratio of analyte peak area to

08:0 PE peak area)
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Lipidomics Workflow with Internal Standard

Procedure:

Sample Preparation:

To a known amount of the biological sample, add a precise amount of 08:0 PE solution of

known concentration.

Lipid Extraction:
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Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer

method.

Mass Spectrometry Analysis:

Analyze the lipid extract using a mass spectrometer, typically coupled with liquid

chromatography (LC-MS/MS).

Develop a method to detect and quantify both the endogenous PE species of interest and

the 08:0 PE internal standard.

Data Analysis and Quantification:

Determine the peak areas for the endogenous PEs and the 08:0 PE internal standard.

Calculate the concentration of the endogenous PEs by comparing the ratio of their peak

areas to the peak area of the known amount of the 08:0 PE internal standard. This

normalization corrects for variations in sample preparation and instrument response.

To cite this document: BenchChem. [The Structural and Functional Landscape of 08:0 PE: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025620#what-is-the-structure-of-08-0-pe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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